Cas no 2171446-89-0 (1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid)
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid
- 2171446-89-0
- EN300-1549351
-
- Inchi: 1S/C25H28N2O5/c1-15(13-23(28)27-12-11-17(16(27)2)24(29)30)26-25(31)32-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,15-17,22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t15-,16?,17?/m1/s1
- InChI Key: JTOHIVZUDDQQRT-KLAILNCOSA-N
- SMILES: OC(C1CCN(C(C[C@@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1C)=O
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 95.9Ų
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1549351-0.05g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 0.05g |
$2306.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-0.1g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 0.1g |
$2415.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-0.25g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 0.25g |
$2525.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-0.5g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 0.5g |
$2635.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-1.0g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 1g |
$2745.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-2.5g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 2.5g |
$5380.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-5.0g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 5g |
$7961.0 | 2023-06-05 | ||
| Enamine | EN300-1549351-10.0g |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2171446-89-0 | 10g |
$11805.0 | 2023-06-05 |
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid
Introduction to 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic Acid (CAS No. 2171446-89-0)
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid, identified by its CAS number 2171446-89-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid is characterized by its complex arrangement of functional groups, which include a pyrrolidine ring, a fluorenylmethoxy carbonyl moiety, and an amino-butanoyl side chain. These structural features contribute to its unique chemical properties and biological interactions, which are critical for its potential role in drug design and discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of the fluorenylmethoxy carbonyl group in this compound suggests its potential utility in the synthesis of peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation.
The chiral center at the (3R) position in the pyrrolidine ring adds another layer of complexity to the compound's behavior. Chiral molecules are non-superimposable mirror images of each other, and their different enantiomers can exhibit distinct biological activities. This feature makes 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid a valuable candidate for further investigation in the development of enantioselective drugs.
Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing the pharmacokinetic properties of drug candidates. The fluorenylmethoxy carbonyl group in this compound is an example of such a structural feature that can improve solubility, metabolic stability, and binding affinity. These properties are crucial for ensuring that a drug candidate reaches its target site effectively and remains active for an extended period.
The amino-butanoyl side chain provides another avenue for biological activity modulation. This moiety can interact with various biological targets, including enzymes and receptors, by forming hydrogen bonds or participating in other types of non-covalent interactions. The versatility of this side chain makes it an attractive feature for designing molecules with tailored biological profiles.
In the context of current pharmaceutical research, there is a particular focus on developing treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. The pyrrolidine scaffold is known to be present in several approved drugs that target these conditions, underscoring its relevance in medicinal chemistry. The compound 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid, with its unique structural features, could potentially contribute to the discovery of new therapeutic agents for these diseases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions, may be employed to construct the complex molecular framework efficiently. The use of protecting groups is also essential to prevent unwanted side reactions and ensure the integrity of functional groups during synthesis.
Evaluation of the pharmacological properties of 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid requires rigorous testing in various experimental models. In vitro assays can provide initial insights into its binding affinity and selectivity towards target proteins, while in vivo studies can assess its efficacy and safety profiles. These studies are crucial for determining whether this compound has the potential to advance into clinical development.
The potential applications of this compound extend beyond neurological disorders. It may also be explored for its anti-inflammatory, antiviral, or anticancer properties. The versatility of its molecular structure allows it to interact with multiple biological targets, making it a promising lead compound for further exploration.
In conclusion, 1-[(3R)-3--({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpyrrolidine-3-carboxylic acid (CAS No. 2171446-89-0) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug discovery efforts aimed at treating various diseases. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
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